molecular formula C25H34N2O2 B11608990 4-[(E)-({2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}imino)methyl]-N,N-dimethylaniline

4-[(E)-({2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}imino)methyl]-N,N-dimethylaniline

Cat. No.: B11608990
M. Wt: 394.5 g/mol
InChI Key: GCWPPPWWCMIUBJ-UHFFFAOYSA-N
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Description

4-[(E)-({2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}imino)methyl]-N,N-dimethylaniline is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a dimethyltetrahydropyran ring, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}imino)methyl]-N,N-dimethylaniline typically involves a multi-step process:

    Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenyl, is subjected to a series of reactions to introduce the necessary functional groups.

    Construction of the Dimethyltetrahydropyran Ring: The intermediate is then cyclized to form the tetrahydropyran ring, with dimethyl groups added to the ring structure.

    Coupling with Dimethylaniline: The final step involves coupling the tetrahydropyran intermediate with N,N-dimethylaniline under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic ring in the methoxyphenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in biochemical assays.

Medicine

The compound’s potential medicinal applications include its use as a precursor for drug development. Its structural motifs are reminiscent of pharmacophores found in various therapeutic agents.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-[(E)-({2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}imino)methyl]-N,N-dimethylaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s imino group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    4-Bromophenethyl alcohol: Shares the phenethyl structure but lacks the complex ring system.

Uniqueness

4-[(E)-({2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}imino)methyl]-N,N-dimethylaniline is unique due to its combination of a methoxyphenyl group, a dimethyltetrahydropyran ring, and a dimethylaniline moiety. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

4-[2-[4-(2-methoxyphenyl)-2,2-dimethyloxan-4-yl]ethyliminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C25H34N2O2/c1-24(2)19-25(15-17-29-24,22-8-6-7-9-23(22)28-5)14-16-26-18-20-10-12-21(13-11-20)27(3)4/h6-13,18H,14-17,19H2,1-5H3

InChI Key

GCWPPPWWCMIUBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCN=CC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3OC)C

Origin of Product

United States

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